benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate
Description
Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate group linked to a trichloroethyl moiety substituted with a benzenesulfonyl group. This compound is primarily utilized in organic synthesis as a protected intermediate, particularly in peptide and heterocyclic chemistry. The trichloroethyl group and benzenesulfonyl substituent confer unique stability and reactivity, enabling selective deprotection under controlled conditions .
Key features:
- Functional groups: Benzyl carbamate, benzenesulfonyl, and 2,2,2-trichloroethyl.
- Deprotection methods: The trichloroethyl group can be cleaved using zinc in acetic acid or methanol, while the benzyl carbamate requires hydrogenolysis .
Properties
IUPAC Name |
benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S/c17-16(18,19)14(25(22,23)13-9-5-2-6-10-13)20-15(21)24-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBSCVUDJRFSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate typically involves the reaction of benzyl carbamate with 1-(benzenesulfonyl)-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂/Pd-C under atmospheric pressure.
Substitution: NaOCH₃ in methanol or LiAlH₄ in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate is used in various scientific research fields:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate involves its role as a protecting group for amines. It forms stable carbamate linkages with amine groups, preventing unwanted side reactions during synthetic processes. The compound can be selectively removed under specific conditions, such as catalytic hydrogenation, to release the free amine .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of structurally related carbamates:
¹ Exact molecular formula and weight require experimental validation; calculated based on structural analogy.
Key Differences in Reactivity and Stability
- Trichloroethyl vs. Trifluoroethyl Groups : The trichloroethyl group (CCl₃) in the target compound enhances electron-withdrawing effects, stabilizing the carbamate against hydrolysis but requiring harsh deprotection (e.g., Zn/AcOH). In contrast, trifluoroethyl (CF₃) groups (e.g., IM-1-8) offer milder cleavage conditions but lower thermal stability .
- Benzenesulfonyl vs. Benzoyloxy Substituents : The benzenesulfonyl group (SO₂Ph) in the target compound provides stronger electron withdrawal and resistance to nucleophilic attack compared to the 4-chlorobenzoyloxy (OCOPhCl) group in the butyl derivative .
- Orthogonal Protection : Unlike benzyl (Bn) and tert-butyl (Boc) carbamates, the trichloroethyl group (TCE) is orthogonal to Fmoc and Boc, enabling sequential deprotection in multi-step syntheses .
Comparative Deprotection Efficiency
- Trichloroethyl Group : Cleaved efficiently with Zn in acetic acid (yields >85% in model systems) .
- Benzyl Group : Removed via catalytic hydrogenation (H₂/Pd), compatible with acid-labile groups .
- Butyl Carbamate () : Requires strong acidic/basic conditions, limiting compatibility with sensitive substrates.
Biological Activity
Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate is a compound of significant interest in chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group, which plays a crucial role in its reactivity and biological interactions. The presence of the trichloroethyl moiety contributes to its stability and selectivity in various chemical reactions.
The primary mechanism of action for this compound involves its role as a protecting group for amines during peptide synthesis. It forms stable carbamate linkages with amine groups, preventing unwanted side reactions. This property is particularly valuable in synthetic organic chemistry where precision is critical.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been utilized in studies to investigate enzyme mechanisms and protein interactions. Its ability to modify enzyme activity can provide insights into biochemical pathways.
- Cytotoxicity : Similar compounds have shown cytotoxic effects in cellular models. For instance, related benzyl sulfides have been studied for their metabolism and cytotoxicity in isolated rat hepatocytes, suggesting potential implications for liver toxicity .
Table 1: Summary of Biological Activities
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction of benzyl carbamate with 1-(benzenesulfonyl)-2,2,2-trichloroethanol under basic conditions (e.g., using triethylamine) in dichloromethane as a solvent. This compound finds applications not only in academic research but also in industrial settings for the production of specialty chemicals.
Comparison with Similar Compounds
When compared to other protecting groups like Boc (t-Butyloxycarbonyl) and Fmoc (Fluorenylmethoxycarbonyl), this compound offers unique advantages due to its stability under various conditions and selective deprotection capabilities.
Table 2: Comparison with Other Protecting Groups
| Protecting Group | Stability | Removal Conditions |
|---|---|---|
| This compound | High | Catalytic hydrogenation |
| Boc | Moderate | Strong acid |
| Fmoc | Moderate | Amine bases |
Q & A
Basic: What is the synthetic utility of the benzyl and 2,2,2-trichloroethyl groups in this compound?
The benzyl group acts as a protecting group for amines , while the 2,2,2-trichloroethyl (TCE) moiety serves as a carbamate protecting group . These groups enable orthogonal deprotection strategies in multistep syntheses. For example, the TCE group can be removed under reductive conditions (e.g., Zn/AcOH), while the benzyl group is cleaved via hydrogenolysis or acidic conditions. This orthogonality is critical in peptide and heterocycle synthesis, as demonstrated in protecting group schemes involving Fmoc, Boc, and TCE .
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Key methods include:
- 1H/13C NMR : Track regiochemical outcomes during sulfonamide or carbamate formation (e.g., resolving mixtures like compound 5 and 7 in , Table 1).
- IR spectroscopy : Confirm carbamate C=O stretches (~1700 cm⁻¹) and sulfonamide S=O bands (~1350 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine clusters for trichloroethyl groups).
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .
Advanced: How can researchers optimize coupling reactions involving this carbamate when nucleophilic partners underperform?
highlights that benzyl carbamates are poor nucleophiles in standard cross-coupling conditions. To improve reactivity:
- Activate the carbamate : Use Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination) with ligands like XPhos.
- Modify solvent polarity : Switch from THF to DMF or DMA to stabilize transition states.
- Alternative coupling partners : Replace benzyl carbamate with more reactive trichloroethyl carbamate derivatives under radical-inhibiting conditions .
Advanced: How to resolve contradictions in reaction mechanisms (e.g., radical vs. ionic pathways) during TCE deprotection?
If EPR data shows no radical signal during TCE cleavage (e.g., , Line 26), this suggests a non-radical ionic mechanism. To confirm:
- Isotopic labeling : Use deuterated solvents (e.g., CD3OD) to track proton transfer steps.
- Kinetic studies : Compare reaction rates under radical initiators (e.g., AIBN) vs. ionic conditions.
- Computational modeling : Employ DFT calculations to map energy barriers for competing pathways .
Advanced: How to design enantioselective syntheses using this compound’s stereochemical sensitivity?
The trichloroethyl group’s steric bulk can influence stereoselectivity. For example:
- Chiral auxiliaries : Introduce a chiral sulfonamide (e.g., ) to direct asymmetric induction during cyclization.
- Low-temperature conditions : At −40°C, enantiomeric excess (ee) improves to ~88% for trichloroethyl carbamates ( ).
- Catalytic asymmetric catalysis : Use Cu(II) complexes (, Line 27) to stabilize transition states in cross-coupling .
Advanced: How to address conflicting analytical data (e.g., NMR impurities) during synthesis?
In , a precipitate contained 52% compound 5 and 48% compound 7 , requiring:
- Column chromatography : Separate isomers using gradient elution (hexane/EtOAc).
- Variable-temperature NMR : Resolve overlapping signals by cooling to −20°C.
- HPLC-MS : Quantify impurities with a C18 column and acetonitrile/water gradients .
Advanced: What strategies integrate this compound into multicomponent reactions for complex heterocycles?
- Sulfamidate ring-opening : React with lithiated amines (e.g., ) to form imidazolidinones.
- Ugi-type reactions : Combine with aldehydes, isocyanides, and carboxylic acids for diversity-oriented synthesis.
- Post-functionalization : Use the benzenesulfonyl group for Suzuki-Miyaura coupling to install aryl/heteroaryl motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
